Cyclooctanol, 1-(2-bromoethynyl)-

Description

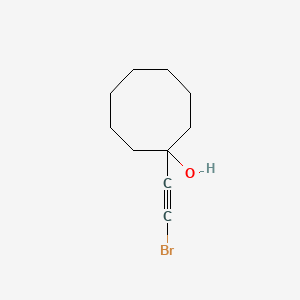

Cyclooctanol, 1-(2-bromoethynyl)- is a substituted cyclic alcohol characterized by a cyclooctane backbone with a bromoethynyl (-C≡CBr) group at the 1-position. This structural feature confers unique reactivity, particularly in organometallic and catalytic applications. The bromoethynyl moiety enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions and aryne trapping processes . Its synthesis often involves reactions of cyclooctanol derivatives with brominated acetylene precursors, as demonstrated in the preparation of organotin complexes .

Properties

CAS No. |

99173-94-1 |

|---|---|

Molecular Formula |

C10H15BrO |

Molecular Weight |

231.13 g/mol |

IUPAC Name |

1-(2-bromoethynyl)cyclooctan-1-ol |

InChI |

InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2 |

InChI Key |

IOQRRJOJNOJTFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(C#CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .

Industrial Production Methods

Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of the bromoethynyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .

Scientific Research Applications

Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Substituted Cyclic Alcohols

Cyclooctanol Derivatives

- 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]cyclooctanol: This derivative, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), exhibits superior coordination properties due to the triazole group. It forms labile complexes with copper ions, enhancing catalytic efficiency in CuAAC reactions compared to the bromoethynyl variant .

- 1-(Azidomethyl)cyclooctanol: Functionalized with an azide group, this compound is a precursor for click chemistry applications. Its reactivity contrasts with the bromoethynyl derivative, favoring nucleophilic additions over electrophilic trapping .

Smaller Cyclic Alcohols

- Cyclohexanol, 1-(2-bromoethynyl)-: While structurally analogous, its smaller ring size increases steric hindrance, limiting efficiency in aryne trapping compared to the cyclooctanol counterpart .

Reactivity in Oxidation Reactions

Cyclooctanol, 1-(2-bromoethynyl)- and related cyclic alcohols undergo oxidation to ketones, but yields and conditions vary significantly:

The lower yield for cyclooctanol derivatives under metal-free conditions highlights the impact of ring size on reaction kinetics .

Aryne Trapping and Hydrogen Transfer

In hexadehydro-Diels–Alder (HDDA) reactions, cyclooctanol, 1-(2-bromoethynyl)- demonstrates unique behavior:

- Competing Pathways: When heated with ketotriyne, it predominantly forms fluorenone (via 2H atom transfer) rather than aryl ethers. This contrasts with tertiary alcohols (e.g., t-butanol), which efficiently trap arynes via O–H insertion .

- Mechanistic Insight: Cyclooctanol acts as a hydrogen donor, producing cyclooctanone as a byproduct. This dual role (nucleophile and hydrogen source) is uncommon in smaller cyclic alcohols like cyclohexanol .

Biodegradability and Microbial Metabolism

Cyclooctanol derivatives exhibit distinct microbial interactions:

- Strain HI-70: Fails to metabolize cyclooctanol, unlike larger cyclic alcohols (e.g., cyclopentadecanol), suggesting size-dependent biodegradation .

- Fermentation Byproducts: Cyclooctanol is a transient volatile in fermented bamboo shoots, degrading by day 7, whereas linear alcohols (e.g., 1-octen-3-ol) persist longer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.